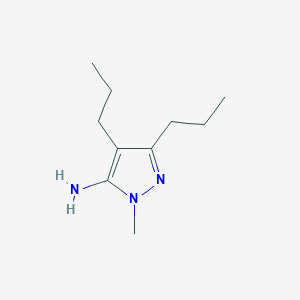
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted hydrazines with α,β-unsaturated aldehydes, followed by dehydrogenation . Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of ruthenium-catalyzed hydrogen transfer reactions has been reported to produce pyrazoles efficiently .
Analyse Chemischer Reaktionen
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions typically involve hydrogenation in the presence of catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides as reagents.
Common reagents and conditions for these reactions include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol. Major products formed from these reactions include various substituted pyrazoles and pyrazolines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes, altering their activity. This interaction often leads to the inhibition of enzyme function, which is a key aspect of its biological activity . The pathways involved include modulation of signal transduction and interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine can be compared with other pyrazole derivatives such as 1-Isopropyl-3-methyl-1H-pyrazol-5-amine and 3-Methyl-1-phenyl-1H-pyrazol-5-amine . While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For instance, 1-Isopropyl-3-methyl-1H-pyrazol-5-amine is known for its use in pharmaceutical research, whereas 3-Methyl-1-phenyl-1H-pyrazol-5-amine is studied for its potential as an anti-inflammatory agent .
Eigenschaften
Molekularformel |
C10H19N3 |
|---|---|
Molekulargewicht |
181.28 g/mol |
IUPAC-Name |
2-methyl-4,5-dipropylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-8-9(7-5-2)12-13(3)10(8)11/h4-7,11H2,1-3H3 |
InChI-Schlüssel |
DGOFLNGLYVPCON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N(N=C1CCC)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)





![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)




